molecular formula C9H17N3O B11741291 (3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine

(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Katalognummer: B11741291
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: NZXHFAZIRXQWRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a chemical compound that features a methoxypropyl group attached to a pyrazolylmethylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or the pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-methoxypropyl)[(1-methyl-1H-imidazol-3-yl)methyl]amine
  • (3-methoxypropyl)[(1-methyl-1H-triazol-3-yl)methyl]amine
  • (3-methoxypropyl)[(1-methyl-1H-tetrazol-3-yl)methyl]amine

Uniqueness

Compared to similar compounds, (3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine may exhibit unique properties such as different binding affinities, reactivity, and biological activities. These differences can make it more suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

3-methoxy-N-[(1-methylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H17N3O/c1-12-6-4-9(11-12)8-10-5-3-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3

InChI-Schlüssel

NZXHFAZIRXQWRM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)CNCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.